molecular formula C18H15BrN2O2S B2424816 1-(4-bromophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946371-54-6

1-(4-bromophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2424816
CAS No.: 946371-54-6
M. Wt: 403.29
InChI Key: YVYHMJLZYLWJQT-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Methoxybenzylthio Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-bromophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-((3-methoxybenzyl)thio)pyrazin-2(1H)-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    1-(4-fluorophenyl)-3-((3-methoxybenzyl)thio)pyrazin-2(1H)-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    1-(4-methylphenyl)-3-((3-methoxybenzyl)thio)pyrazin-2(1H)-one: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness

1-(4-bromophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to the presence of the bromophenyl group, which can influence its reactivity, biological activity, and overall properties. The combination of the bromophenyl and methoxybenzylthio moieties provides a distinct chemical profile that sets it apart from similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(3-methoxyphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-23-16-4-2-3-13(11-16)12-24-17-18(22)21(10-9-20-17)15-7-5-14(19)6-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYHMJLZYLWJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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